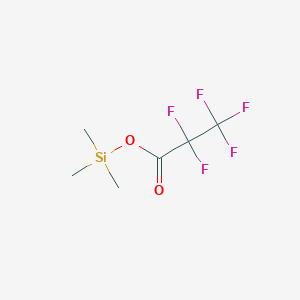
Trimethylsilyl 2,2,3,3,3-pentafluoropropanoate
Cat. No. B3040895
Key on ui cas rn:
24930-02-7
M. Wt: 236.21 g/mol
InChI Key: ISUNIRMVMASACA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05347058
Procedure details


A 200 mL Hastelloy® pressure vessel was heated for 6 hr at 150° C. under a nitrogen purge. At room temperature, the vessel was charged with potassium trimethylsilanolate (0.65 g, 5.1 mmol) and hexamethyldisiloxane (81 g, 0.50 tool) and then sealed, cooled and evacuated. Pentafluoropropionyl fluoride (47.4 g, 0.27 mol) was transferred from a cycinder to the pressure vessel. Once sealed, it was heated at 125° C. (barricade). The pressure rapidly increased to 1.79 MPa and then dropped to 0.62 MPa during a 1.5 hr period. The pressure vessel was heated for a total of 24 hr. The cooled pressure vessel was pressurized with nitrogen and the contents were transferred to a dried bottle. The crude product was transferred under vacuum and subsequently fractionated by spinning band distillation to remove most of the trimethylsilyl fluoride. The remaining 100 g of colorless liquid was a mixture of three components: trimethylsilyl pentafluoropropionate (49.7%) , hexamethyldisiloxane (42.6%) , and trimethylsilyl fluoride (7.6%) as determined by GC analysis, 1H and 19F NMR analyses. 19F NMR(CDCl3): -83.4 (s, CF3), -122.28 (s, CF2), -158.2 (m, SiF). 1H NMR: 0.40 (s, CO2SiMe3), 0.22 (d, Me3SiF), and 0.06 (s, Me6Si2O). GC/MS analysis of a previously prepared sample of CF3CF2CO2SiMe3 featured a component with m/z@220.989868 (calcd forC5H6F5SiO2 =221.005722), consistent with M--CH3.
Name
potassium trimethylsilanolate
Quantity
0.65 g
Type
reactant
Reaction Step One



[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
Hastelloy
Quantity
200 mL
Type
solvent
Reaction Step Four

Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][Si:2]([CH3:5])([CH3:4])[O-:3].[K+].C[Si](C)(C)O[Si](C)(C)C.[F:16][C:17]([F:25])([C:21]([F:24])([F:23])[F:22])[C:18](F)=[O:19]>>[C:21]([C:17]([C:18]([O:3][Si:2]([CH3:5])([CH3:4])[CH3:1])=[O:19])([F:25])[F:16])([F:24])([F:23])[F:22] |f:0.1|
|
Inputs


Step One
|
Name
|
potassium trimethylsilanolate
|
|
Quantity
|
0.65 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si]([O-])(C)C.[K+]
|
|
Name
|
|
|
Quantity
|
81 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](O[Si](C)(C)C)(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
47.4 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)F)(C(F)(F)F)F
|
Step Three
[Compound]
|
Name
|
crude product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
Hastelloy
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
125 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purge
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
sealed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evacuated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Once sealed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The pressure rapidly increased to 1.79 MPa
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
dropped to 0.62 MPa during a 1.5 hr period
|
|
Duration
|
1.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The pressure vessel was heated for a total of 24 hr
|
|
Duration
|
24 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
band distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove most of the trimethylsilyl fluoride
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a mixture of three components
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(F)(F)(F)C(F)(F)C(=O)O[Si](C)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
